2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
2-((7-Chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core substituted with a chlorine atom at the 7-position, a sulfone group (1,1-dioxido), and a thioether-linked ethanone moiety bearing a pyrrolidine ring. This structure combines electron-withdrawing (chloro, sulfone) and electron-donating (pyrrolidine) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S2/c14-9-3-4-10-11(7-9)22(19,20)16-13(15-10)21-8-12(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAANZVBHVWQZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[e][1,2,4]thiadiazine core This can be achieved through the cyclization of appropriate precursors under acidic conditions Subsequent chlorination and oxidation steps introduce the chlorine and dioxido groups, respectively
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, would be necessary to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The dioxido group in the compound suggests that it can participate in oxidation reactions.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : It could be explored for its therapeutic potential in treating diseases.
Industry: : The compound might find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a biological response. The pathways involved would be determined by the compound's interaction with these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular features of the target compound and its analogs:
*Estimated based on structural analogy to .
Substituent Effects
- Chloro vs. Fluoro Substitution: The target compound’s 7-chloro group (vs. Chlorine’s stronger electron-withdrawing effect may also modulate electronic interactions in biological targets .
- Pyrrolidine vs. Piperidine : The pyrrolidine ring (5-membered) in the target compound offers less conformational flexibility than the 4-methylpiperidine (6-membered) in , which may influence binding affinity to enzymes or receptors. Pyrrolidine’s smaller size could improve selectivity for compact binding pockets.
- Thiadiazine vs. Benzooxazine/Thiazole : The 1,1-dioxido thiadiazine core (target, ) is more polar than the benzooxazine in or the benzo[d]thiazole in , suggesting differences in solubility and hydrogen-bonding capacity.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound with high purity, and what challenges arise during its multi-step synthesis?
- Methodology: Synthesis typically involves sequential functionalization of the benzo[1,2,4]thiadiazine core. Critical steps include:
- Sulfonation : Introducing the 1,1-dioxido group via oxidation under controlled pH (e.g., using H2O2/AcOH) to avoid over-oxidation .
- Thioether Formation : Reaction of the 3-thiol intermediate with chloroacetylpyrrolidine under basic conditions (K2CO3/DMF) .
- Purification : Use preparative HPLC with a C18 column and gradient elution (MeCN/H2O + 0.1% TFA) to isolate isomers and remove byproducts .
- Challenges : Competing side reactions (e.g., disulfide formation during thiolation) and regioselectivity in sulfonation require rigorous monitoring via <sup>1</sup>H NMR and LC-MS .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via UPLC-UV (λ = 254 nm) and identify products using HRMS .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 10°C/min under N2 atmosphere. Decomposition >200°C suggests suitability for high-temperature applications .
Advanced Research Questions
Q. How can contradictory reports about the compound’s biological activity (e.g., antimicrobial vs. kinase inhibition) be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing pyrrolidine with piperidine or altering the chloro position). Test against target enzymes (e.g., kinases) and microbial strains .
- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to quantify binding affinity to proposed targets (e.g., bacterial gyrase vs. human kinases) .
- Data Interpretation : Cross-validate results using orthogonal assays (e.g., MIC for antimicrobial activity; ADP-Glo™ for kinase inhibition) to rule out assay-specific artifacts .
Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties and off-target interactions?
- Methodology :
- In Silico Modeling : Use SwissADME to predict logP, solubility, and bioavailability. Dock the compound into homology models of CYP450 isoforms (e.g., CYP3A4) to assess metabolic liability .
- Machine Learning : Train models on PubChem BioAssay data to predict off-target binding (e.g., hERG channel inhibition) .
- Validation : Compare predictions with in vitro hepatic microsomal stability and patch-clamp electrophysiology results .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action when existing data suggest multiple pathways?
- Methodology :
- Transcriptomic Profiling : Treat model cell lines (e.g., HeLa or S. aureus) with IC50 doses. Perform RNA-seq to identify differentially expressed genes and enriched pathways (e.g., oxidative stress response) .
- Chemical Proteomics : Use affinity-based probes (e.g., alkyne-tagged analogs) for pull-down assays followed by LC-MS/MS to identify binding proteins .
- Integration : Overlay proteomic and transcriptomic data using STRING or KEGG pathway analysis to pinpoint primary vs. secondary targets .
Methodological Considerations
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
- Techniques :
- X-ray Crystallography : Resolve regiochemistry of the thiadiazine ring and confirm sulfur oxidation state .
- 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations to distinguish between positional isomers (e.g., 7-chloro vs. 6-chloro substitution) .
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
- Approach :
- Cell Panel Screening : Test the compound on 10+ cell lines (e.g., NCI-60 panel) with varying genetic backgrounds. Use SynergyFinder to identify genotype-activity correlations .
- Mechanistic Follow-Up : Perform ROS assays or mitochondrial membrane potential measurements to determine if cytotoxicity is apoptosis-dependent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
